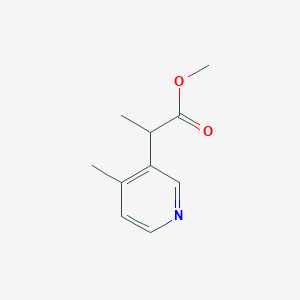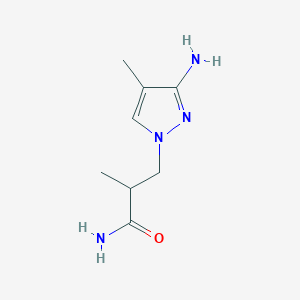![molecular formula C9H14N4 B13068574 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B13068574.png)
1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine is a compound that features a unique bicyclic structure fused with a triazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclo[2.2.1]heptane moiety provides rigidity and stability, while the triazole ring offers versatility in chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The bicyclo[2.2.1]heptane moiety can be introduced through various synthetic routes, including Diels-Alder reactions and subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolium salts.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products Formed:
Oxidation: Triazolium salts.
Reduction: Amine derivatives.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bicyclo[2.2.1]heptane moiety provides steric hindrance, affecting the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
- 1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-
Comparison: 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds like 1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one and bicyclo[2.2.1]heptan-2-ol derivatives lack the triazole ring, resulting in different chemical properties and applications.
This comprehensive overview highlights the significance of this compound in various scientific domains and its potential for future research and development.
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H14N4/c10-9-11-5-13(12-9)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H2,10,12) |
InChI Key |
ATIYNPUIPATNOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3C=NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068500.png)
![4-Chloro-7-methyl-2-((phenylthio)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13068517.png)
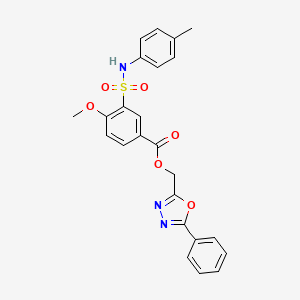
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid](/img/structure/B13068534.png)


![[5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13068541.png)


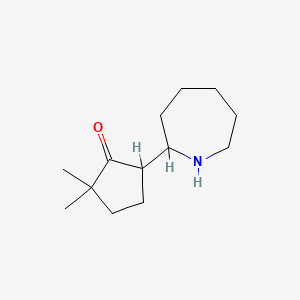
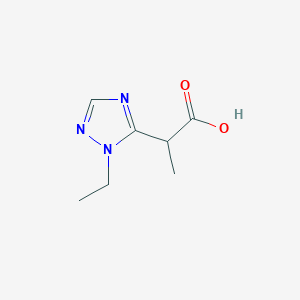
![1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide](/img/structure/B13068562.png)
